molecular formula C19H14Cl2N2O3 B11217494 N-(2,3-Dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide

N-(2,3-Dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide

Cat. No.: B11217494
M. Wt: 389.2 g/mol
InChI Key: QSDQMFXJXRTQDC-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a tricyclic hydroxyquinoline derivative synthesized via amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxylate with 2,3-dichloroaniline under optimized conditions to avoid degradation of the heterocyclic ester precursor . Its structure is confirmed by elemental analysis, NMR (¹H and ¹³C), and mass spectrometry, with a characteristic tetrahydropyridine ring annelated to a hydroxyquinolone core .

Properties

Molecular Formula

C19H14Cl2N2O3

Molecular Weight

389.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C19H14Cl2N2O3/c20-12-7-2-8-13(15(12)21)22-18(25)14-17(24)11-6-1-4-10-5-3-9-23(16(10)11)19(14)26/h1-2,4,6-8,24H,3,5,9H2,(H,22,25)

InChI Key

QSDQMFXJXRTQDC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=C(C(=CC=C4)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dichloroaniline with a suitable quinoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of a hydroxy derivative.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-(2,3-Dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogs: Pyrrolo[3,2,1-IJ]quinoline-5-carboxanilides

The target compound is part of a broader series of tricyclic quinoline carboxamides. Key structural analogs include pyrrolo[3,2,1-IJ]quinoline-5-carboxanilides, which differ by having a five-membered pyrrolidine ring instead of a six-membered tetrahydropyridine ring (Figure 1).

Feature Target Compound (Pyridoquinoline) Pyrroloquinoline Analogs
Annelated Heterocycle Tetrahydropyridine (6-membered) Pyrrolidine (5-membered)
Diuretic Activity (10 mg/kg) 1.5–2.3× hydrochlorothiazide 0.8–1.2× hydrochlorothiazide
Key Substituent Impact 4-Methoxyaryl enhances activity 4-Hydroxyaryl optimal

Pharmacological Findings :

  • Pyridoquinolines exhibit superior diuretic activity compared to pyrroloquinolines due to the expanded heterocyclic ring, which improves bioavailability and target binding .
  • In rat models, the pyridoquinoline series increased urinary output by 40–60% over controls, outperforming pyrroloquinolines (25–35%) and matching or exceeding hydrochlorothiazide (35–50%) .

Substituent Variations in N-Aryl Carboxamides

Activity varies significantly with substituents on the anilide fragment. Representative examples include:

Compound Aryl Substituent Diuretic Efficacy (vs. Hydrochlorothiazide)
2d () 4-Hydroxyphenyl 1.1×
2h () 4-Methoxyphenyl 2.3×
Target Compound 2,3-Dichlorophenyl 1.8×

Key Trends :

  • Electron-donating groups (e.g., 4-methoxy) enhance diuretic potency by stabilizing the amide bond and improving membrane permeability .
  • Halogenated aryl groups (e.g., 2,3-dichlorophenyl) balance lipophilicity and metabolic stability, contributing to prolonged efficacy .

Comparison with Standard Diuretics

Parameter Target Compound Hydrochlorothiazide
Dose (oral, rats) 10 mg/kg 10 mg/kg
Urinary Output Increase 55% (avg.) 40% (avg.)
Onset of Action 2–3 hours 3–4 hours
Duration of Effect 8–10 hours 6–8 hours

Advantages :

  • Faster onset and longer duration than hydrochlorothiazide .
  • Reduced electrolyte imbalance risk compared to loop diuretics .

Mechanistic Insights and Structural Optimization

The tetrahydropyridine ring in pyridoquinolines enhances conformational flexibility, allowing better interaction with renal transporters (e.g., Na⁺/K⁺/Cl⁻ cotransporters) compared to rigid pyrroloquinolines . Additionally, the 7-hydroxy group on the quinolone core is critical for hydrogen bonding with target proteins, while the 2,3-dichlorophenyl substituent minimizes oxidative metabolism .

Biological Activity

N-(2,3-Dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a complex quinoline structure with a dichlorophenyl substituent and a carboxamide functional group. Its molecular formula is C19H14Cl2N2O3C_{19}H_{14}Cl_2N_2O_3 .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can involve:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways .

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

Antiviral Activity

Quinoline derivatives have been shown to possess antiviral properties against various viruses. Studies suggest that this compound may inhibit viral replication through interference with viral enzymes or host cell pathways .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have demonstrated efficacy against different cancer cell lines .

Antimicrobial Effects

There is evidence that compounds similar to this one exhibit antibacterial and antifungal activities. The presence of the quinoline scaffold is often linked to enhanced interaction with microbial targets .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEffective against certain bacterial strains

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on several cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the micromolar range. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Case Study: Antiviral Mechanism

Another study focused on the antiviral properties of quinoline derivatives. This research highlighted that compounds like this compound could effectively inhibit the replication of the HIV virus by targeting reverse transcriptase .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, including cyclization of pyridoquinoline precursors, chlorophenyl group coupling via Buchwald-Hartwig amination or Ullmann-type reactions, and final carboxamide formation. Key steps include:

  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, with ligands like XPhos to enhance selectivity .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: ethanol/water) to isolate the final product .
  • Yield optimization : Reaction temperature (80–120°C) and inert atmosphere (N₂/Ar) prevent side reactions like oxidation of the hydroxyl group .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dichlorophenyl integration at δ 7.2–7.8 ppm) .
  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) with >95% purity threshold .
  • X-ray crystallography : Resolves stereochemistry of the fused pyridoquinoline system .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) .

Q. What strategies improve aqueous solubility for in vitro bioassays, given its hydrophobic core?

  • Salt formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate derivative .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity .
  • Prodrug modification : Introduce phosphate or glycoside groups at the hydroxyl position for temporary solubility .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and guide synthetic optimization?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives with enhanced binding .
  • Retrosynthetic analysis : Tools like Synthia™ identify feasible routes and optimize step sequences .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT) to rule out assay-specific artifacts .
  • Metabolic stability testing : Incubate with liver microsomes to assess if rapid degradation underlies inconsistent in vivo/in vitro results .
  • Batch-to-batch reproducibility : Ensure consistent purity (>95%) via HPLC and control storage conditions (e.g., desiccated, -20°C) .

Q. How can structure-activity relationship (SAR) studies elucidate the mechanism of action?

  • Systematic substitution : Synthesize analogs with modified substituents (e.g., replacing Cl with F or CH₃ on the phenyl ring) and compare bioactivity .
  • Pharmacophore mapping : Identify critical moieties (e.g., carboxamide for hydrogen bonding) using 3D-QSAR models .
  • Inhibition kinetics : Measure IC₅₀ shifts under varying ATP concentrations to classify competitive/non-competitive enzyme inhibition .

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